Tert-butyl 3-(propan-2-ylcarbamoylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Tert-butyl 3-(propan-2-ylcarbamoylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a complex organic compound with a unique bicyclic structure. This compound is notable for its tert-butyl group, which is known for its steric hindrance and stability. The compound’s structure includes a carbamoylamino group and an azabicyclo[3.2.1]octane core, making it a subject of interest in various fields of scientific research.
Properties
IUPAC Name |
tert-butyl 3-(propan-2-ylcarbamoylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3/c1-10(2)17-14(20)18-11-8-12-6-7-13(9-11)19(12)15(21)22-16(3,4)5/h10-13H,6-9H2,1-5H3,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAOPISOBTVGSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1CC2CCC(C1)N2C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(propan-2-ylcarbamoylamino)-8-azabicyclo[321]octane-8-carboxylate typically involves multiple steps One common method starts with the preparation of the azabicyclo[32The reaction conditions often require the use of strong bases and protecting groups to ensure the stability of intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(propan-2-ylcarbamoylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carbamoylamino group.
Substitution: The tert-butyl group can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Tert-butyl 3-(propan-2-ylcarbamoylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 3-(propan-2-ylcarbamoylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate: Shares a similar bicyclic structure but lacks the carbamoylamino group.
Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Another related compound with slight structural differences.
Uniqueness
Tert-butyl 3-(propan-2-ylcarbamoylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its combination of the tert-butyl group, carbamoylamino group, and azabicyclo[3.2.1]octane core. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
